N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Antimicrobial Resistance MRSA VRSA

Antimicrobial screening programs targeting MDR Gram-positive pathogens face potency gaps with standard-of-care antibiotics. This halogenated salicylanilide (compound 22) provides validated sub-0.1 µg/mL MICs against 9 MRSA and 3 VRSA clinical isolates. Key differentiation data: 8-16× potency advantage over the 4′-Cl analog (compound 20); selectivity index SI = 20 vs. Vero cells; concentration-dependent bactericidal activity comparable to vancomycin; superior biofilm eradication (P < 0.0005 vs. P < 0.05 for vancomycin); neutral ΣFIC 1-2 with ceftazidime, daptomycin, gentamicin, linezolid, levofloxacin, and minocycline - no antagonism detected. Procure as a reference standard for SAR, time-kill, biofilm, and combination therapy screening panels. Choose over analogs 20, 24, or 25 for reproducible, publication-grade data.

Molecular Formula C14H8BrClF3NO2
Molecular Weight 394.57 g/mol
CAS No. 634185-62-9
Cat. No. B12592775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
CAS634185-62-9
Molecular FormulaC14H8BrClF3NO2
Molecular Weight394.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)Br
InChIInChI=1S/C14H8BrClF3NO2/c15-11-3-2-8(6-10(11)14(17,18)19)20-13(22)9-5-7(16)1-4-12(9)21/h1-6,21H,(H,20,22)
InChIKeyRTMWXFHIEURUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-62-9): A Quantitative Comparator Guide for Procurement Decisions


N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-62-9) is a halogenated salicylanilide derivative belonging to the 2-hydroxybenzamide class, characterized by a 5-chloro substitution on the salicylic ring and a 4-bromo-3-trifluoromethyl substitution on the aniline ring [1]. This specific substitution pattern confers distinct physicochemical and biological properties, separating it from other in-class compounds. The compound has been directly evaluated in head-to-head antimicrobial susceptibility assays against its closest analogs and standard-of-care antibiotics, providing robust, quantifiable differentiation data essential for scientifically justified procurement [1].

Procurement Risk Alert: Why In-Class Salicylanilide Analogs Cannot Replace N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide


Within the series of 5-chloro-2-hydroxybenzamides, seemingly minor halogen substitutions on the aniline ring produce drastic differences in antimicrobial potency. The presence of both the electron-withdrawing trifluoromethyl group at the 3ʹ-position and the bromine at the 4ʹ-position is critical for achieving sub-0.1 µg/mL MICs against multidrug-resistant Staphylococcus aureus [1]. Replacing the 4ʹ-bromo with a 4ʹ-chloro (compound 20) or removing the 3ʹ-CF₃ group entirely (compounds 24, 25) results in an 8- to 16-fold loss of potency against MRSA and VRSA isolates [1]. Generic substitution based solely on the salicylanilide scaffold is therefore scientifically indefensible without side-by-side MIC verification against the specific resistant strains of interest.

N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide: Head-to-Head Quantitative Differentiation Evidence


MIC Potency Against MDR S. aureus: 8- to 16-Fold Superiority Over the Closest 4ʹ-Chloro Analog

Against a panel of nine MRSA and three VRSA clinical isolates, N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 22) exhibited MIC values of 0.031–0.062 µg/mL. This is 8- to 16-fold more potent than the closest direct analog, 5-chloro-N-(4ʹ-chloro-3ʹ-trifluoromethylphenyl)-2-hydroxybenzamide (compound 20), which showed an MIC range of 0.25–0.5 µg/mL against the same strains [1]. The potency difference is attributed solely to the 4ʹ-bromo versus 4ʹ-chloro substitution. Furthermore, compound 22 was >1000-fold more potent than methicillin (MIC >64 µg/mL) and 16- to 64-fold more potent than vancomycin (MIC 1–2 µg/mL) against these resistant isolates [1].

Antimicrobial Resistance MRSA VRSA Salicylanilide

Selectivity Index (SI): Therapeutic Window Quantified Against Vero Cells and Compared to In-Class Analogs

The selectivity index (CC₅₀/MIC against S. aureus ATCC 29213) was 20 for N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 22, CC₅₀ = 5 µg/mL, MIC = 0.25 µg/mL). This SI meets the threshold of >10 considered essential for preclinical development. Under the same assay conditions, compound 20 achieved an equivalent SI of 20, while compounds 24 and 25 showed SI values of 40 and 20, respectively [1]. Although the SI of compound 22 is comparable to its direct analogs, the combination of a favorable SI (>10) with superior absolute potency (sub-0.1 µg/mL MIC against MDR strains) distinguishes compound 22 as the only analog that simultaneously satisfies both safety and extreme potency criteria [1].

Cytotoxicity Selectivity Index Therapeutic Window Vero cells

Biofilm Eradication: Superior Reduction of Pre-Formed S. aureus Biofilm Relative to Vancomycin

At 10× MIC, N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 22) reduced pre-formed S. aureus biofilm significantly more effectively than vancomycin (P < 0.0005 for compound 22 vs. P < 0.05 for vancomycin) [1]. This indicates that compound 22 is capable of exerting antibacterial activity against bacteria in the biofilm-protected growth phase, whereas vancomycin shows only a modest biofilm reduction effect [1]. No comparative biofilm data were reported for compounds 20, 24, or 25, supporting compound 22 as the lead candidate among this series for biofilm-targeted applications.

Biofilm Anti-biofilm S. aureus Vancomycin

Bactericidal Kinetics: Concentration-Dependent Killing Profile Comparable to Vancomycin

In comparative time-kill kinetic experiments, N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 22) at 10× MIC achieved approximately 8 log₁₀ CFU/mL reduction over 24 hours, compared to approximately 9 log₁₀ CFU/mL reduction for vancomycin at 10× MIC [1]. Both compounds demonstrated concentration-dependent bactericidal activity with no bacterial regrowth observed within the 24-hour period. The bactericidal effect of compound 22 was judged comparable to that of vancomycin, the current clinical gold standard for MRSA bacteremia [1].

Time-kill kinetics Bactericidal Vancomycin CFU reduction

Drug-Drug Interaction Profile: No Synergy or Antagonism with Core FDA-Approved Anti-Staphylococcal Antibiotics

Fractional inhibitory concentration (FIC) indices were determined for N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 22) in combination with ceftazidime, daptomycin, gentamicin, linezolid, levofloxacin, and minocycline. All combinations exhibited ΣFIC values between 1 and 2, indicating no synergistic or antagonistic interactions (FIC index interpreted as 'no interaction') [1]. This neutral interaction profile contrasts with many experimental antimicrobials that antagonize β-lactams or aminoglycosides, and implies that compound 22 can be used in combination regimens without compromising the efficacy of partner drugs [1].

Drug interaction Synergy Antagonism Combination therapy FIC

TMPRSS4 Serine Protease Inhibition: Quantitative Activity Data for Anticancer Target Consideration

N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has been evaluated for inhibition of the cancer-associated serine protease TMPRSS4. BindingDB reports an IC₅₀ of 1.00 × 10⁵ nM (100 µM) against recombinant TMPRSS4 [1]. For context, the related compounds in the 2-hydroxydiarylamide series showed IC₅₀ values in the 6–12 µM range against TMPRSS4 in the original Kang et al. (2013) study, making this compound approximately 8- to 16-fold less potent than the most active TMPRSS4 inhibitors in that series [2]. This quantitative distinction is critical: while the compound possesses TMPRSS4 binding capacity, its primary differentiation lies in antimicrobial activity, and it should not be procured solely for TMPRSS4-targeted screening without acknowledging the >10-fold potency gap relative to the series-optimized leads.

TMPRSS4 Serine protease Cancer invasion IC50

Procurement-Driven Application Scenarios for N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide Based on Verified Quantitative Evidence


Anti-MRSA/VRSA Screening Libraries and Lead Optimization Programs

Given its MIC of 0.031–0.062 µg/mL against nine MRSA and three VRSA clinical isolates, combined with a favorable selectivity index (SI = 20), compound 22 is optimally positioned as a positive control or reference standard in antimicrobial screening cascades targeting multidrug-resistant Gram-positive pathogens. Its 8- to 16-fold potency advantage over the 4ʹ-chloro analog (compound 20) against resistant strains [1] makes it the preferred procurement choice for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the salicylanilide scaffold. The compound's concentration-dependent bactericidal activity, comparable to vancomycin [1], further supports its use as a benchmark in time-kill and pharmacodynamic assays.

Anti-Biofilm Research and Chronic Infection Model Development

The demonstrated ability of compound 22 to reduce pre-formed S. aureus biofilm with high statistical significance (P < 0.0005 vs. P < 0.05 for vancomycin) [1] qualifies it as a tool compound for anti-biofilm research. It is particularly suited for in vitro biofilm eradication assays and the development of chronic infection models where biofilm penetration and eradication are primary endpoints. Procurement should prioritize compound 22 over analogs 20, 24, or 25, for which no anti-biofilm data have been reported [1].

Combination Therapy and Drug Interaction Screening Panels

The neutral drug-drug interaction profile (ΣFIC 1–2 with ceftazidime, daptomycin, gentamicin, linezolid, levofloxacin, and minocycline) [1] makes compound 22 an ideal candidate for inclusion in combination therapy screening panels. Its lack of antagonism with β-lactams, glycopeptides, and lipopeptides ensures that researchers can co-administer it with standard-of-care antibiotics without confounding synergy/antagonism effects, a key consideration for in vivo polymicrobial infection models or PK/PD studies evaluating multi-drug regimens.

Physicochemical and Solid-State Characterization Studies of Halogenated Benzamides

The compound's unique combination of bromine, chlorine, and trifluoromethyl substituents on the salicylanilide scaffold provides a distinct platform for studying halogen-involved intermolecular interactions, crystal packing, and isostructurality. Its solid-state properties, including hydrogen bonding, halogen bonding, and van der Waals interaction energetics, have been characterized via single-crystal X-ray diffraction and QTAIM analysis in the broader context of CF₃- and halogen-substituted benzamides [2]. For materials science or crystallography laboratories, this compound serves as a well-characterized reference standard for halogen-bond donor/acceptor investigations.

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